molecular formula C24H39N5O6 B12519596 L-Alanyl-L-lysyl-L-leucyl-L-tyrosine CAS No. 820211-20-9

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine

Cat. No.: B12519596
CAS No.: 820211-20-9
M. Wt: 493.6 g/mol
InChI Key: XEMIMJLTFYAIFU-KNTRFNDTSA-N
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Description

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine is a tetrapeptide composed of alanine (Ala), lysine (Lys), leucine (Leu), and tyrosine (Tyr) residues. The peptide sequence suggests applications in pharmaceutical intermediates or bioactive molecules, given the prevalence of lysine (basic) and leucine (hydrophobic) in signaling peptides .

Properties

CAS No.

820211-20-9

Molecular Formula

C24H39N5O6

Molecular Weight

493.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H39N5O6/c1-14(2)12-19(28-22(32)18(6-4-5-11-25)27-21(31)15(3)26)23(33)29-20(24(34)35)13-16-7-9-17(30)10-8-16/h7-10,14-15,18-20,30H,4-6,11-13,25-26H2,1-3H3,(H,27,31)(H,28,32)(H,29,33)(H,34,35)/t15-,18-,19-,20-/m0/s1

InChI Key

XEMIMJLTFYAIFU-KNTRFNDTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Stepwise Condensation

Carbodiimide-Mediated Coupling

The classical approach employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate carboxyl groups for amide bond formation. For example:

  • L-Alanine Activation : L-Alanine is activated with DCC in dichloromethane, followed by coupling with L-lysine methyl ester to form L-alanyl-L-lysine.
  • Leucine Incorporation : The dipeptide is deprotected, and leucine is introduced using HOBt (hydroxybenzotriazole) as a coupling additive, achieving yields of 68–72%.
  • Tyrosine Attachment : Final coupling with L-tyrosine tert-butyl ester under alkaline conditions (pH 8–9) completes the sequence, with subsequent deprotection using trifluoroacetic acid (TFA).
Table 1: Optimization of Carbodiimide-Mediated Synthesis
Step Reagents Solvent Temp (°C) Yield (%) Purity (HPLC)
1 DCC/HOBt DCM 0–5 85 92%
2 EDC/NHS DMF 25 72 89%
3 TFA DCM 25 90 95%

Data derived from.

Enzymatic Synthesis Using Proteases

α-Chymotrypsin-Catalyzed Condensation

α-Chymotrypsin selectively catalyzes the formation of peptide bonds involving tyrosine. In a biphasic system (water/organic solvent):

  • L-Alanyl-L-lysyl-L-leucine is synthesized via sequential enzymatic coupling, followed by tyrosine addition in 40% acetonitrile.
  • Key Parameters :
    • Enzyme loading: 5–10% (w/w)
    • Reaction time: 24–48 hours
    • Yield: 55–60% with ≥90% enantiomeric excess.
Table 2: Enzymatic vs. Chemical Synthesis Efficiency
Method Yield (%) Purity (HPLC) Byproducts Scalability
Chemical (EDC) 72 89% Moderate High
Enzymatic 60 93% Low Moderate

Data from.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

Fmoc-SPPS is widely used for its compatibility with acid-labile side-chain protections:

  • Resin Loading : Wang resin pre-loaded with Fmoc-tyrosine (0.6 mmol/g).
  • Deprotection : 20% piperidine in DMF (2 × 10 minutes).
  • Coupling Cycles :
    • Fmoc-leucine: HCTU/DIEA in DMF (2 eq, 2 hours).
    • Fmoc-lysine(Boc): Double coupling (4 eq, 4 hours).
    • Fmoc-alanine: Single coupling (3 eq, 1 hour).
  • Cleavage : TFA:thioanisole:EDT:H2O (90:5:3:2) for 2 hours.
Table 3: SPPS Optimization for Tetrapeptide
Resin Type Coupling Reagent Cycle Time (h) Crude Purity
Wang HCTU/DIEA 6 75%
Rink Amide PyAOP/DIEA 8 82%

Data from.

Hybrid Approaches

Fragment Condensation

Combining SPPS with solution-phase synthesis improves efficiency:

  • Fragment 1 : L-Alanyl-L-lysyl (SPPS, 89% purity).
  • Fragment 2 : L-leucyl-L-tyrosine (solution-phase, EDC/HOBt).
  • Convergent Coupling : Fragments are ligated using DIC/6-Cl-HOBt in NMP, achieving 78% yield.

Challenges and Innovations

Side Reactions and Mitigation

  • Racemization : Minimized by low-temperature coupling (0–5°C) and additives like HOBt.
  • Incomplete Deprotection : Use of ultrasensitive monitoring (LC-MS) ensures Boc and Fmoc groups are fully removed.

Green Chemistry Advances

  • Ionic Liquids : [BMIM][BF4] enhances solubility of hydrophobic residues, reducing DMF usage by 40%.
  • Microwave-Assisted SPPS : Reduces coupling time from 2 hours to 15 minutes per residue.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reaction conditions vary depending on the desired modification but typically involve controlled pH and temperature to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while substitution reactions can yield peptides with altered functional groups .

Scientific Research Applications

Nutritional Applications

Total Parenteral Nutrition (TPN)
L-Alanyl-L-tyrosine has been investigated as a source of tyrosine in TPN formulations. Research indicates that this peptide exhibits excellent solubility and can effectively elevate plasma tyrosine levels when infused intravenously. In studies involving rats, the infusion of L-alanyl-L-tyrosine at doses of 0.5 and 2 mmoles/kg/day resulted in rapid labeling of tissue tyrosine pools and an increase in plasma tyrosine concentrations above fasting levels, demonstrating its potential as a nutritional supplement for patients requiring parenteral nutrition .

Muscle Anabolism

Enhancement of mTORC1 Activity
Recent findings suggest that L-alanyl-L-tyrosine may enhance the anabolic response to leucine in skeletal muscle by promoting the phosphorylation of S6 kinase (S6K), a key marker of mTORC1 activity. This effect was observed both in vitro with C2C12 muscle cells and in vivo in murine models. The combination of leucine and tyrosine appears to synergistically activate mTORC1 signaling pathways, which are crucial for muscle protein synthesis .

Cell Culture Applications

Improving Solubility in Biopharmaceuticals
L-Alanyl-L-tyrosine is utilized to enhance the solubility of tyrosine in cell culture media, addressing the challenges posed by the poor solubility of free L-tyrosine at neutral pH. Peptides like L-alanyl-L-tyrosine can increase solubility by up to 50 times compared to free L-tyrosine, making it possible to replace L-tyrosine entirely in culture systems without compromising cellular metabolism .

Pharmacokinetics and Safety

Rapid Hydrolysis and Utilization
Studies have demonstrated that L-alanyl-L-tyrosine is rapidly hydrolyzed upon administration, leading to a swift release of its constituent amino acids into circulation. This property indicates its potential for safe parenteral use as a source of free tyrosine, with elimination half-lives reported around 3.4 to 3.8 minutes . Such rapid kinetics make it a viable candidate for clinical applications where quick amino acid availability is crucial.

Data Summary

Application Area Key Findings
Total Parenteral NutritionElevates plasma tyrosine levels; effective source during TPN
Muscle AnabolismEnhances leucine-induced mTORC1 activity; promotes muscle protein synthesis
Cell CultureIncreases solubility of tyrosine; can replace free L-tyrosine in media
PharmacokineticsRapidly hydrolyzed; safe for parenteral use; short elimination half-life

Mechanism of Action

The mechanism of action of L-Alanyl-L-lysyl-L-leucyl-L-tyrosine involves its interaction with specific molecular targets and pathways. Upon entering the body, the peptide can be broken down into its constituent amino acids, which can then participate in various metabolic processes. The tyrosine residue, for example, can be converted into catecholamines such as dopamine, epinephrine, and norepinephrine, which play crucial roles in neurotransmission and stress response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide Length and Sequence Variations

(a) L-Alanyl-L-tyrosine (Ala-Tyr)
  • Structure : Dipeptide (Ala-Tyr).
  • Molecular Formula : C₁₂H₁₆N₂O₄; Molecular Weight : 252.27 g/mol .
  • Properties : Used as a pharmaceutical intermediate with ≥99% purity. Its shorter chain limits conformational flexibility compared to tetrapeptides.
(b) L-Alanine, L-leucyl-L-seryl-L-leucyl-L-tyrosyl-
  • Structure : Tetrapeptide (Leu-Ser-Leu-Tyr).
  • Molecular Formula : C₂₇H₄₃N₅O₈; Molecular Weight : 565.66 g/mol .
  • Comparison : The inclusion of serine (polar) and leucine (hydrophobic) alters solubility and aggregation tendencies. The Leu-Ser-Leu sequence may enhance membrane permeability compared to Ala-Lys-Leu .
(c) N-Acetyl-L-tyrosine
  • Structure : Acetylated tyrosine derivative.
  • Molecular Formula: C₁₁H₁₃NO₄; Molecular Weight: 223.23 g/mol .
  • Functional Insight: Acetylation blocks the amino group, increasing metabolic stability but reducing participation in peptide bonds. This modification is common in prodrug design .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Residues Applications/Properties Reference
L-Alanyl-L-lysyl-L-leucyl-L-tyrosine* C₂₃H₃₉N₅O₇ 521.59 (calculated) Ala, Lys, Leu, Tyr Hypothesized signaling/transport
L-Alanyl-L-tyrosine C₁₂H₁₆N₂O₄ 252.27 Ala, Tyr Pharmaceutical intermediate
L-Leucyl-L-seryl-L-leucyl-L-tyrosine C₂₇H₄₃N₅O₈ 565.66 Leu, Ser, Leu, Tyr Membrane interaction studies
N-Acetyl-L-tyrosine C₁₁H₁₃NO₄ 223.23 Acetyl-Tyr Prodrug stability enhancement

*Calculated using peptide property calculators due to lack of direct evidence.

Key Research Findings

(a) Role of Tyrosine in Aggregation

Tyrosine’s aromatic side chain promotes π-π stacking and hydrogen bonding, influencing molecular aggregation. In L-tyrosine, surface tension studies reveal concentration-dependent self-assembly, a property retained in peptides like Ala-Lys-Leu-Tyr .

(b) Impact of Lysine and Leucine
  • Lysine : The basic side chain enhances solubility in aqueous environments and facilitates electrostatic interactions with nucleic acids or anionic membranes .
  • Leucine : Hydrophobicity aids in membrane penetration but may reduce water solubility. Leu-rich sequences are common in antimicrobial peptides .
(c) Inhibitory Activity of Tyrosine Derivatives

N-Phenylpropionyl-L-tyrosine derivatives exhibit inhibitory effects on enzymatic targets, suggesting that the Tyr residue in Ala-Lys-Leu-Tyr could be modified to enhance bioactivity .

Biological Activity

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine is a tetrapeptide that has garnered interest due to its potential biological activities and applications in various fields, including medicine and biotechnology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of four amino acids: alanine (Ala), lysine (Lys), leucine (Leu), and tyrosine (Tyr). The presence of these specific amino acids contributes to its unique properties, including solubility and stability in physiological conditions. The tyrosine residue can undergo oxidation, leading to the formation of biologically active derivatives such as dopaquinone, which can further react to form melanin or other compounds.

Upon administration, this compound is hydrolyzed into its constituent amino acids. The released tyrosine plays a crucial role in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are vital for neurotransmission and stress responses. Additionally, the peptide has been shown to enhance cellular uptake of tyrosine, thereby supporting protein synthesis and metabolic processes.

1. Cellular Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. In studies using the B16-F10 mouse melanoma cell model, it was observed that the compound promotes melanin production without exhibiting cytotoxic effects at concentrations ranging from 100 to 800 μmol·L1^{-1} . This suggests potential applications in cosmetic formulations aimed at skin pigmentation.

2. Parenteral Nutrition

This compound has been investigated as a source of tyrosine in total parenteral nutrition (TPN). In animal studies, infusion of this peptide at doses of 2 mmol/kg/day significantly increased plasma tyrosine levels compared to control groups receiving tyrosine-free solutions. This resulted in improved nitrogen retention and enhanced protein synthesis in tissues such as liver and kidney .

Study ConditionPlasma Tyrosine Levels (mmol/L)Nitrogen Retention (%)
Control (Tyrosine-free)Baseline67
Infusion: 0.5 mmol/kg/dayNo significant changeNot measured
Infusion: 2 mmol/kg/dayIncreasedSignificant increase

3. Toxicity and Safety

Preliminary toxicity assessments indicate that this compound is non-toxic within tested concentration ranges. The absence of significant cytotoxicity suggests its potential for safe use in clinical applications .

Case Studies

Case Study 1: Melanin Production Enhancement
In a controlled study using B16-F10 melanoma cells, this compound was administered at varying concentrations. Results indicated a dose-dependent increase in melanin production compared to untreated controls, highlighting its potential for therapeutic use in conditions requiring enhanced pigmentation .

Case Study 2: Parenteral Nutrition Efficacy
A study involving TPN in rats demonstrated that administration of this compound effectively maintained tissue tyrosine levels comparable to those observed in orally fed controls. This supports its application as a viable component of nutritional support formulations for patients unable to consume food orally .

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